5-amino-1-[2-(4-methoxyphenyl)ethyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one
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Overview
Description
The compound identified as “5-amino-1-[2-(4-methoxyphenyl)ethyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one” is a chemical entity with specific properties and applications. It is important to understand its synthesis, reactions, applications, and mechanisms to appreciate its role in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[2-(4-methoxyphenyl)ethyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but it generally includes the following steps:
Initial Reactant Preparation: The starting materials are prepared under controlled conditions.
Intermediate Formation: Through a series of reactions, intermediates are formed. These reactions may include condensation, cyclization, or other organic transformations.
Final Product Formation: The intermediates undergo further reactions to form the final product, this compound. This step often requires precise temperature control, catalysts, and purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for yield and purity, often involving automated systems for monitoring and control. Key factors include:
Reactor Design: Efficient mixing and heat transfer are crucial.
Catalysts: Specific catalysts are used to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-[2-(4-methoxyphenyl)ethyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogen gas and a metal catalyst or reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated solvents and bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-amino-1-[2-(4-methoxyphenyl)ethyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-amino-1-[2-(4-methoxyphenyl)ethyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Influencing metabolic or signaling pathways within cells.
Properties
IUPAC Name |
5-amino-1-[2-(4-methoxyphenyl)ethyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-13-3-8-16-17(11-13)24-21(23-16)19-18(26)12-25(20(19)22)10-9-14-4-6-15(27-2)7-5-14/h3-8,11H,9-10,12,22H2,1-2H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHYYSDFWTVFIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)CCC4=CC=C(C=C4)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)CCC4=CC=C(C=C4)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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